molecular formula C6H3BrFNO2 B1271562 1-Bromo-4-fluoro-2-nitrobenzene CAS No. 446-09-3

1-Bromo-4-fluoro-2-nitrobenzene

Cat. No. B1271562
CAS RN: 446-09-3
M. Wt: 220 g/mol
InChI Key: XRXNWKIKQFEOGO-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-nitrobenzene is a clear yellow to brownish liquid after melting . It is used in the synthesis of anti-inflammatory agents .


Synthesis Analysis

1-Bromo-4-fluoro-2-nitrobenzene is used in the synthesis of anti-inflammatory agents . It undergoes Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product .


Molecular Structure Analysis

The molecular formula of 1-Bromo-4-fluoro-2-nitrobenzene is C6H3BrFNO2 .


Chemical Reactions Analysis

1-Bromo-4-fluoro-2-nitrobenzene undergoes Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product .


Physical And Chemical Properties Analysis

1-Bromo-4-fluoro-2-nitrobenzene is a solid at 20 degrees Celsius . It has a molecular weight of 220.00 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Bromo-4-fluoro-2-nitrobenzene: is utilized in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, it can be used to create 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol , a compound that has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules .

Organic Synthesis Building Block

As a building block in organic synthesis, this compound is involved in the formation of more complex organic structures. It can participate in reactions such as the Sonogashira coupling, which is a pivotal step in forming carbon-carbon bonds essential for constructing aromatic compounds .

Development of Sodium Channel Blockers

The compound serves as a precursor in the development of dibenzoxazepine analogs , which act as potent sodium channel blockers. These blockers have significant implications in treating conditions like epilepsy and chronic pain .

Anti-inflammatory Agents

1-Bromo-4-fluoro-2-nitrobenzene: is a key ingredient in synthesizing anti-inflammatory agents. These agents can help in developing new treatments for inflammation-related diseases, potentially offering alternatives to current medications .

Synthesis of Amino-Thiophene Derivatives

It is also used to synthesize 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile , a compound that could have applications in dye and pigment industries due to its conjugated system that can absorb light at various wavelengths .

Piperazine Derivatives

Lastly, this chemical is instrumental in synthesizing piperazine derivatives , such as 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester . Piperazine derivatives are known for their wide range of pharmacological activities, including antipsychotic and antidepressant effects .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-bromo-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXNWKIKQFEOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196232
Record name 1-Bromo-4-fluoro-2-nitrobenzene
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Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-fluoro-2-nitrobenzene

CAS RN

446-09-3
Record name 1-Bromo-4-fluoro-2-nitrobenzene
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Record name 1-Bromo-4-fluoro-2-nitrobenzene
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Record name 1-Bromo-4-fluoro-2-nitrobenzene
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Record name 1-bromo-4-fluoro-2-nitrobenzene
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Record name 2-Bromo-5-fluoronitrobenzene
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Synthesis routes and methods I

Procedure details

1-Bromo-4-fluorobenzene (50.0 g) was added to concentrated sulfuric acid (200 mL) slowly at 0° C., followed by slow addition of KNO3 (43.3 g). The resulting mixture was stirred at 0° C. for 1 hour. TLC indicated the reaction was complete. The reaction mixture was poured onto ice slowly, and extracted with EtOAc (3×200 mL). The organic solution was dried over anhydrous sodium sulfate. The dried solution was concentrated to afford 1-bromo-4-fluoro-2-nitrobenzene (D39) (52.0 g) as colorless oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
43.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 10 g of sodium nitrite in 30 ml of water were added with stirring at 0° C. to a suspension of 21.6 g of the product of Step B, 69 ml of 48% hydrobromic acid and 138 ml of water and the mixture was stirred at 0° C. for 10 minutes and then added with stirring to a solution of 30 g of cuprous bromide in 105 ml of 48% hydrobromic acid at 60° C. The mixture was stirred at 55°-60° C. for one hour and was poured into ice water. The mixture was extracted with isopropyl ether and the combined organic phases were dried and evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and eluted with methylene chloride. The solution was evaporated to dryness and the residue was dried under reduced pressure to obtain 20.2 g of 2-nitro-4-fluoro-bromobenzene melting at 40°-41° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
69 mL
Type
reactant
Reaction Step Two
Name
Quantity
138 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
105 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-bromo-5-fluoronitrobenzene in the synthesis of 2-bromo-5-fluoroaniline as described in the research?

A1: The research paper describes a method for preparing 2-bromo-5-fluoroaniline using 2-bromo-5-fluoronitrobenzene as the starting material []. The synthesis involves a hydrogenation reaction where the nitro group (-NO₂) in 2-bromo-5-fluoronitrobenzene is reduced to an amino group (-NH₂) in the presence of a Raney nickel catalyst and hydrogen gas. This transformation is a crucial step in obtaining the desired product, 2-bromo-5-fluoroaniline.

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